

N-Acetyl-S-phenyl-L-cysteine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *DL-Phenylmercapturic Acid*

Cat. No.: *B15543086*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-S-phenyl-L-cysteine, also known as S-phenylmercapturic acid (SPMA), is a key metabolite of benzene and a critical biomarker for monitoring exposure to this ubiquitous environmental and industrial chemical. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and relevant biological pathways of N-acetyl-S-phenyl-L-cysteine. Detailed experimental protocols for its synthesis and analysis are presented, alongside structured data for easy reference. This document is intended to serve as a comprehensive resource for professionals in research, toxicology, and drug development.

Chemical Structure and Identification

N-acetyl-S-phenyl-L-cysteine is a derivative of the amino acid L-cysteine, characterized by the attachment of an acetyl group to the nitrogen atom and a phenyl group to the sulfur atom.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(2R)-2-acetamido-3-(phenylthio)propanoic acid
Synonyms	S-Phenylmercapturic acid, SPMA, Phenylmercapturic acid
Molecular Formula	C ₁₁ H ₁₃ NO ₃ S
Canonical SMILES	CC(=O)N--INVALID-LINK--C(=O)O
InChI	InChI=1S/C11H13NO3S/c1-8(13)12- 10(11(14)15)7-16-9-5-3-2-4-6-9/h2- 6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-m/s1
InChIKey	CICOZWHZVMOPJS-JTQLQIEISA-N

Physicochemical Properties

A summary of the key quantitative physicochemical properties of N-acetyl-S-phenyl-L-cysteine is provided below.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	239.29 g/mol	--INVALID-LINK--
Melting Point	129 °C	--INVALID-LINK--[1]
Optical Activity	[α] _D -25.0±2.0°, c = 1 in ethanol	--INVALID-LINK--
Solubility	DMF: 30 mg/mL DMSO: 30 mg/mL Ethanol: 5 mg/mL DMSO:PBS (pH 7.2) (1:7): 0.12 mg/mL	--INVALID-LINK--[2]

Biological Significance: The Benzene Metabolism Pathway

N-acetyl-S-phenyl-L-cysteine is the final product of a major detoxification pathway for benzene. The metabolic conversion of benzene to a water-soluble, excretable compound is a multi-step process primarily occurring in the liver.

The metabolic pathway begins with the oxidation of benzene by cytochrome P450 enzymes to form the reactive intermediate, benzene oxide. This epoxide can then be conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate undergoes sequential enzymatic cleavage of the glutamate and glycine residues, followed by acetylation of the remaining cysteine conjugate to yield N-acetyl-S-phenyl-L-cysteine, which is then excreted in the urine.



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Metabolic pathway of benzene to N-acetyl-S-phenyl-L-cysteine.

Experimental Protocols

Synthesis of N-acetyl-S-phenyl-L-cysteine

This protocol describes a potential chemoenzymatic synthesis adapted from related procedures.

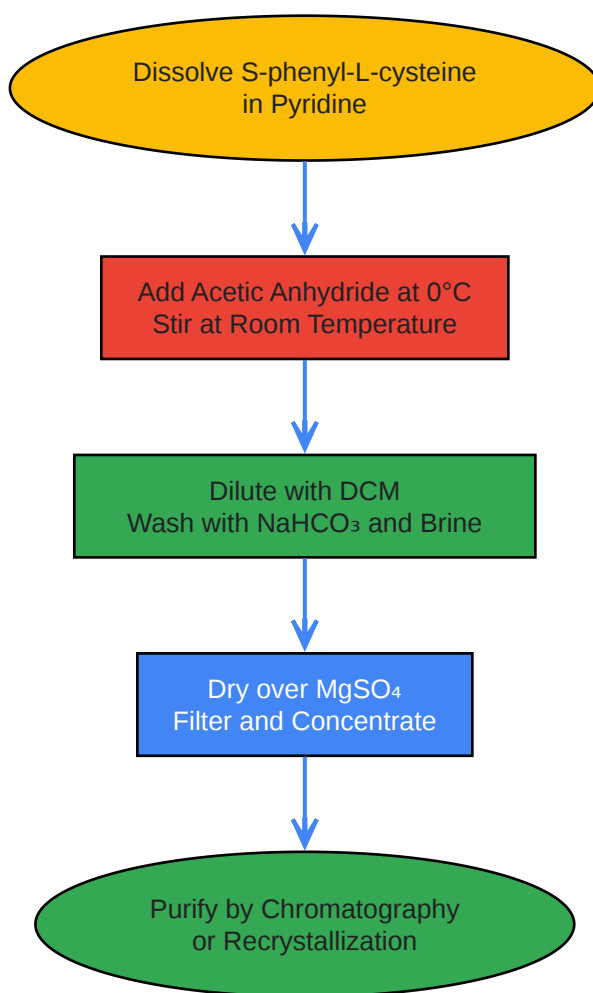
Materials:

- S-phenyl-L-cysteine
- Acetic anhydride
- Pyridine
- Dichloromethane (DCM)

- Sodium bicarbonate (NaHCO_3), saturated solution
- Magnesium sulfate (MgSO_4), anhydrous
- Rotary evaporator
- Magnetic stirrer and stir bar
- Standard glassware for organic synthesis

Procedure:

- Dissolve S-phenyl-L-cysteine in a minimal amount of pyridine in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-acetyl-S-phenyl-L-cysteine.



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Workflow for the synthesis of N-acetyl-S-phenyl-L-cysteine.

HPLC Analysis of N-acetyl-S-phenyl-L-cysteine

This protocol outlines a general method for the analysis of N-acetyl-S-phenyl-L-cysteine using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Materials:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

- Mobile Phase B: Acetonitrile
- N-acetyl-S-phenyl-L-cysteine standard
- Sample diluent (e.g., Mobile Phase A)

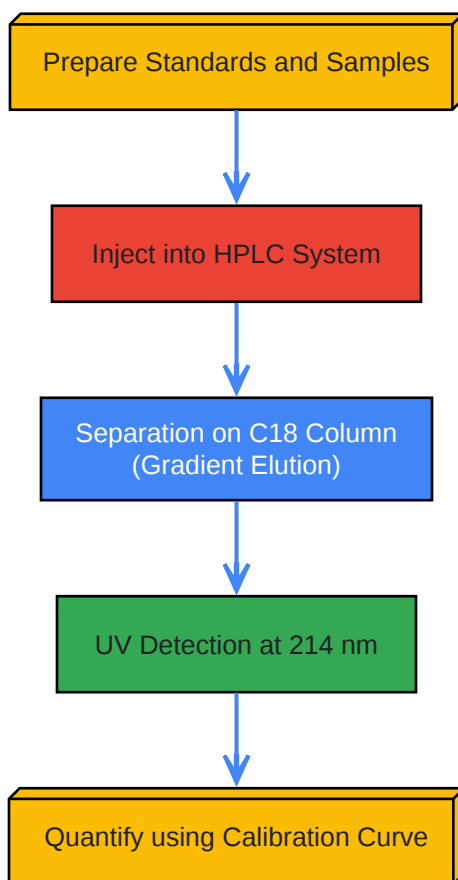
Chromatographic Conditions:

- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 30 $^{\circ}$ C
- Detection Wavelength: 214 nm
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-20 min: 95% to 5% B
 - 20-25 min: 5% B

Procedure:

- Prepare a stock solution of N-acetyl-S-phenyl-L-cysteine standard in the sample diluent.
- Prepare a series of calibration standards by diluting the stock solution.
- Prepare the sample for analysis by dissolving it in the sample diluent and filtering through a 0.45 μ m syringe filter.
- Inject the standards and samples onto the HPLC system.

- Quantify the amount of N-acetyl-S-phenyl-L-cysteine in the sample by comparing the peak area to the calibration curve.



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Logical flow of the HPLC analysis protocol.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and biological relevance of N-acetyl-S-phenyl-L-cysteine. The presented data and experimental protocols offer a valuable resource for researchers and professionals engaged in toxicology, drug metabolism, and related scientific disciplines. The understanding of this key benzene metabolite is crucial for assessing environmental and occupational exposures and for advancing our knowledge of xenobiotic metabolism.

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References

- 1. S-Phenylmercapturic acid - CAS-Number 4775-80-8 - Order from Chemodex [chemodex.com]
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